cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

Description

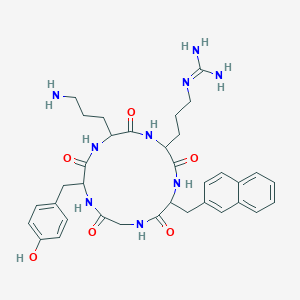

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H45N9O6 |

|---|---|

Molecular Weight |

687.8 g/mol |

IUPAC Name |

2-[3-[14-(3-aminopropyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C35H45N9O6/c36-15-3-7-26-32(48)42-27(8-4-16-39-35(37)38)33(49)44-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(47)40-20-30(46)41-29(34(50)43-26)18-21-10-13-25(45)14-11-21/h1-2,5-6,9-14,17,26-29,45H,3-4,7-8,15-16,18-20,36H2,(H,40,47)(H,41,46)(H,42,48)(H,43,50)(H,44,49)(H4,37,38,39) |

InChI Key |

ZLTWSKRUWSCNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclo Nal Gly D Tyr Orn Arg

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Complex Cyclic Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient, stepwise assembly of amino acids on an insoluble polymer support. chempep.com For a complex target like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), the optimization of standard SPPS protocols is critical to navigate challenges such as steric hindrance and potential side reactions.

The choice of resin and its associated linker is a foundational decision in SPPS that dictates the conditions for peptide cleavage and the C-terminal functionality of the final product. chempep.com For the synthesis of a precursor to a head-to-tail cyclic peptide, the strategy often involves preparing a linear peptide that can be cleaved from the support before cyclization in solution. In this context, hyper-acid-sensitive resins are particularly advantageous.

The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for this purpose. biosynth.com Its primary benefit lies in the ability to cleave the completed linear peptide under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), which preserves the acid-labile side-chain protecting groups on residues like D-Tyr, Orn, and Arg. mdpi.comiris-biotech.de This generates a fully protected linear peptide fragment ready for solution-phase cyclization, minimizing potential side reactions that could occur with harsher cleavage cocktails. Furthermore, the steric bulk of the trityl linker helps to suppress side reactions such as diketopiperazine formation, particularly after the dipeptide stage. biosynth.com

Other resins, such as Wang or Rink Amide, are typically used when a C-terminal acid or amide is desired, respectively, and are cleaved under stronger acid conditions (e.g., 95% TFA). chempep.com While suitable for synthesizing linear peptides, their standard cleavage protocols would simultaneously remove the side-chain protecting groups, making them less ideal for a controlled, off-resin cyclization strategy that relies on a fully protected precursor.

| Resin Type | Linker Chemistry | Cleavage Condition | Suitability for Protected Fragment Synthesis |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl-based | Very Mild Acid (e.g., 1-2% TFA in DCM) | Excellent; preserves acid-labile side-chain protecting groups. mdpi.com |

| Wang Resin | p-alkoxybenzyl ester | Strong Acid (e.g., 95% TFA) | Poor; cleaves peptide and side-chain groups simultaneously. chempep.com |

| Rink Amide Resin | Knorr/Rink linker | Strong Acid (e.g., 95% TFA) | Poor; cleaves peptide and side-chain groups simultaneously. chempep.com |

The formation of the amide bond between amino acids is the central reaction in peptide synthesis. The efficiency of this step is governed by the choice of coupling reagent and any associated additives, which activate the C-terminal carboxylic acid of the incoming amino acid. For complex peptides, high-efficiency reagents are necessary to overcome steric hindrance and prevent incomplete reactions.

Modern peptide synthesis has largely moved towards aminium/uronium and phosphonium salt-based reagents due to their high reactivity and ability to suppress racemization. bachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, especially for difficult sequences. peptidescientific.com It forms a highly reactive OAt-ester intermediate, and the pyridine nitrogen of the associated HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction. sigmaaldrich.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and efficient reagent that forms an OBt-active ester. peptide.com While very effective for routine synthesis, HATU is often superior for sterically hindered couplings. peptidescientific.comsigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate) is a phosphonium-based reagent that is also highly reactive and less likely to cause guanidinylation of the free N-terminus compared to uronium salts. peptidescientific.com

These couplings are performed in the presence of a non-nucleophilic tertiary base, most commonly N,N-Diisopropylethylamine (DIPEA), to activate the amino acid and neutralize the protonated N-terminus of the resin-bound peptide. bachem.com Additives like 1-hydroxybenzotriazole (HOBt) or its superior analog, 7-aza-1-hydroxybenzotriazole (HOAt), are often included or are integral to the coupling reagent itself, serving to minimize the risk of racemization. acs.org

| Coupling Reagent | Reagent Type | Key Features & Efficiency |

| HATU | Aminium Salt | Extremely high reactivity, forms OAt-esters. Excellent for hindered couplings and minimizing racemization. peptidescientific.comsigmaaldrich.com |

| HBTU | Aminium Salt | High efficiency for routine synthesis, forms OBt-esters. peptide.com |

| PyBOP | Phosphonium Salt | Strong coupling reagent with high reactivity. Byproducts are not carcinogenic, unlike its predecessor, BOP. peptidescientific.com |

| DIC/HOBt | Carbodiimide | A classic, cost-effective method. Diisopropylcarbodiimide (DIC) is used in SPPS as its urea byproduct is soluble. Requires an additive like HOBt to suppress racemization. peptide.com |

Orthogonality in protecting groups is a fundamental concept in SPPS, allowing for the selective deprotection of one type of group while others remain intact. nih.govbiosynth.com In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed at each step with a base (e.g., piperidine), while the "permanent" side-chain protecting groups are designed to be stable to this base but removable by acid during the final cleavage step. researchgate.net

For the synthesis of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), the following side-chain protection scheme is standard:

Nal (2-Naphthylalanine): The naphthyl side chain is aromatic and unreactive, requiring no protecting group.

Gly (Glycine): The side chain is a hydrogen atom, requiring no protection.

D-Tyr (D-Tyrosine): The phenolic hydroxyl group is typically protected as a tert-butyl (tBu) ether. peptide.com This group is highly stable to piperidine but is readily cleaved by TFA.

Orn (Ornithine): The delta-amino group on the side chain is protected with a tert-butoxycarbonyl (Boc) group. researchgate.net The Boc group is also stable to piperidine and is removed with TFA.

Arg (Arginine): The guanidinium (B1211019) group is strongly basic and is protected with a bulky, electron-withdrawing group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the modern standard, offering excellent protection and efficient removal with TFA. peptide.com

This combination of protecting groups is fully orthogonal to the Fmoc-based chain elongation, ensuring that side-chain reactions are prevented until the final deprotection stage. nih.gov

| Amino Acid Residue | Side Chain Functional Group | Standard Protecting Group (Fmoc/tBu Strategy) | Cleavage Condition |

| Nal | Naphthyl | None Required | N/A |

| Gly | Hydrogen | None Required | N/A |

| D-Tyr | Phenolic Hydroxyl | tert-butyl (tBu) | TFA |

| Orn | δ-Amino | tert-butoxycarbonyl (Boc) | TFA |

| Arg | Guanidinium | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA |

Solution-Phase Synthesis and Segment Condensation Techniques for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent, with purification performed after each step.

Macrocyclization Strategies for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

The final and most critical step in the synthesis is the intramolecular head-to-tail macrocyclization. This amide bond formation between the N-terminal amine and the C-terminal carboxylic acid can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (off-resin).

The choice between on-resin and off-resin cyclization depends on the peptide sequence, desired purity, and scalability. Both methods aim to favor the intramolecular cyclization over intermolecular polymerization.

Off-Resin (Solution-Phase) Cyclization: This is the more traditional and flexible approach. The synthesis begins by producing a fully protected linear peptide precursor, typically using a 2-CTC resin as described previously. mdpi.comsemanticscholar.org After cleavage, the protected peptide is dissolved in a large volume of an appropriate solvent (e.g., DMF) to create high-dilution conditions. These low concentrations favor the intramolecular reaction, as the probability of one end of the molecule finding its other end is higher than it encountering another peptide molecule. A coupling reagent (such as HATU or PyBOP) and a base (DIPEA) are then added to promote the cyclization. mdpi.com While effective, this method requires a subsequent purification step to remove the cyclic product from any unreacted linear peptide or cyclodimers that may have formed.

On-Resin Cyclization: This method leverages the "pseudo-dilution" effect of the solid support. Because the peptide chains are anchored to a solid matrix, they are physically isolated from one another, which inherently suppresses intermolecular reactions like dimerization and polymerization. nih.gov To perform a head-to-tail cyclization on-resin, the peptide must be anchored to the support via one of its amino acid side chains, leaving the N- and C-termini free to be coupled. biotage.com For the cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) sequence, this would require a modified amino acid or a specialized linker strategy. An alternative on-resin approach is "cyclative release," where the act of cyclization is what cleaves the peptide from the resin. acs.org This can be achieved using specially designed linkers, such as an oxime linker, which can be attacked by the N-terminal amine of the peptide chain to form the cyclic product directly in solution. iris-biotech.de On-resin methods can simplify purification, as many failed sequences and excess reagents can be washed away before the final cleavage.

| Feature | On-Resin Cyclization | Off-Resin (Solution-Phase) Cyclization |

| Principle | "Pseudo-dilution" on solid support minimizes intermolecular reactions. nih.gov | High dilution in solution favors intramolecular reaction. semanticscholar.org |

| Prerequisites | Peptide anchored via side-chain or use of a cyclative-release linker. biotage.comacs.org | Cleavage of a fully protected linear peptide from a mild resin (e.g., 2-CTC). mdpi.com |

| Advantages | - Simplified purification- Lower risk of intermolecular side products (dimers, polymers)- Potentially higher effective yields | - More flexible; not dependent on side-chain anchoring- Applicable to any peptide sequence- Well-established methodology |

| Disadvantages | - May require specialized linkers or side-chain protection schemes- Resin-bound intermediates can be difficult to characterize- Slower reaction kinetics can be an issue | - Requires large solvent volumes (high dilution)- Risk of dimerization/polymerization if concentration is not optimal- Final product requires purification from linear precursors |

Exploration of Lactamization and Other Chemical Cyclization Approaches

The synthesis of cyclic peptides such as cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a complex process where the macrocyclization of the linear peptide precursor is often the most challenging step. nih.gov This head-to-tail cyclization, forming an amide bond (a lactam), is critical for enhancing the peptide's stability against enzymatic degradation by exopeptidases and for constraining its conformation, which can lead to improved receptor binding affinity and selectivity. nih.govnih.govresearchgate.net

The primary strategy for synthesizing cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) involves the initial assembly of the linear peptide precursor, H-Arg(Pbf)-Nal-Gly-D-Tyr(tBu)-Orn(Boc)-OH, using standard solid-phase peptide synthesis (SPPS) techniques. Following the cleavage of the linear peptide from the resin, the crucial cyclization step is performed in solution. This reaction is conducted under high-dilution conditions to minimize the formation of undesirable cyclic dimers or linear oligomers. purdue.edu

Several coupling reagents can be employed for the lactamization step. The choice of reagent, solvent, and reaction conditions can significantly influence the cyclization yield and the potential for side reactions like epimerization. bachem.com For arginine-containing peptides, specific protecting groups, such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pbf), are used on the guanidino group of arginine to prevent side reactions during synthesis and cyclization. google.com

Commonly used coupling reagents for this type of amide bond formation include phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Another effective agent is 1-propanephosphonic acid cyclic anhydride (T3P), which has been successfully used for the synthesis of other arginine-containing cyclic peptides. google.com The efficiency of these reagents in the cyclization of a linear precursor to cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is compared in the table below, with data extrapolated from studies on similar peptides.

Table 1: Comparison of Cyclization Reagents for Lactamization

| Reagent | Activating Additive | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DMF/DCM | 22% | nih.gov |

| PyBOP | HOAt | DMF | 16.8% (purified) | nih.gov |

| BOP-Cl | DIPEA | DCM | 75% | nih.gov |

This is an interactive table. Data is illustrative based on syntheses of other complex cyclic peptides.

Beyond traditional lactamization, other chemical cyclization approaches exist, such as native chemical ligation (NCL) and click chemistry. bachem.commdpi.com However, for a head-to-tail cyclization involving standard amino acids as in cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), solution-phase lactamization remains the most direct and widely applied methodology. nih.gov

Refined Purification and Analytical Methodologies for Synthetic Purity Assessment

Following cyclization, the crude product contains the desired cyclic peptide along with unreacted linear precursors, dimers, and other byproducts. Therefore, robust purification and analytical methods are essential to isolate cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the standard and most effective technique for the purification and purity analysis of synthetic cyclic peptides. nih.govnih.gov

For the isolation of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), the crude peptide mixture is dissolved in a suitable solvent and injected into an RP-HPLC system equipped with a preparative C18 column. The separation is based on the differential partitioning of the components between the nonpolar stationary phase (C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent (water), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compounds. novoprolabs.com The desired cyclic product typically has a different retention time than its linear precursor and other impurities, allowing for its effective separation.

After purification, analytical RP-HPLC is used to assess the final purity of the compound. A small sample is injected onto an analytical C18 column, and the resulting chromatogram is analyzed. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. A typical purity profile for a successfully synthesized batch is shown below.

Table 2: Illustrative Analytical HPLC Profile for Purified Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time | 18.5 min |

This is an interactive table representing a typical analytical result.

Mass Spectrometry Techniques for Sequence Verification and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming that the correct cyclic peptide has been synthesized. researchgate.net It provides a precise measurement of the molecular weight of the compound, and tandem MS (MS/MS) techniques can be used to verify the amino acid sequence. frontierspartnerships.org

For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), high-resolution mass spectrometry using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed. researchgate.net The analysis confirms the monoisotopic mass of the synthesized peptide, which should match the calculated theoretical mass.

Table 3: Expected Mass Spectrometry Data for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

| Parameter | Value |

|---|---|

| Chemical Formula | C45H63N9O9 |

| Theoretical Monoisotopic Mass | 759.48 g/mol |

| Observed [M+H]⁺ (ESI-MS) | 760.49 m/z |

This is an interactive table. The molecular formula and mass are calculated for the specified peptide.

Conformational Analysis and Structural Elucidation of Cyclo Nal Gly D Tyr Orn Arg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For cyclic peptides like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), NMR studies can provide valuable insights into their conformational preferences, flexibility, and intramolecular interactions.

Two-Dimensional NMR Experiments (e.g., COSY, TOCSY, NOESY, ROESY) for Proton Assignment and Inter-Proton Distance Constraints

To delineate the solution conformation of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), a suite of two-dimensional (2D) NMR experiments would be employed. These experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are fundamental for assigning the proton resonances and establishing spatial proximities between protons.

The initial step involves the sequential assignment of all proton signals to their respective amino acid residues within the peptide backbone and side chains. COSY and TOCSY experiments are instrumental in identifying the spin systems of the individual amino acid residues by revealing through-bond scalar couplings between protons. For instance, in a TOCSY spectrum, cross-peaks would connect the amide proton (NH) with the alpha-proton (αH) and subsequently with the side-chain protons of a particular residue.

Once the proton assignments are complete, NOESY and ROESY experiments provide information about through-space distances between protons that are typically within 5 Å of each other. The intensities of the observed cross-peaks in a NOESY or ROESY spectrum are proportional to the inverse sixth power of the distance between the corresponding protons. These inter-proton distance constraints are critical for defining the peptide's folding. For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), key NOEs would be expected between adjacent residues' protons (sequential NOEs), as well as between protons of non-adjacent residues, which are indicative of turns and folded structures. A hypothetical table of selected NOE constraints that might be observed is presented below:

| Proton 1 | Proton 2 | NOE Intensity | Inferred Distance |

| Nal αH | Gly NH | Strong | < 2.5 Å |

| Gly NH | D-Tyr NH | Medium | < 3.5 Å |

| D-Tyr αH | Orn NH | Strong | < 2.5 Å |

| Orn NH | Arg NH | Medium | < 3.5 Å |

| Arg αH | Nal NH | Medium | < 3.5 Å |

| Nal Hβ | D-Tyr Hδ | Weak | < 5.0 Å |

This table is a hypothetical representation of potential NOE data and is intended for illustrative purposes.

Investigation of Amide Proton Exchange Rates and Temperature Dependence for Hydrogen Bonding Analysis

The presence and stability of intramolecular hydrogen bonds are key features of a peptide's conformation. These can be investigated by monitoring the exchange rates of the amide protons with the solvent (typically D₂O). Amide protons involved in stable hydrogen bonds are shielded from the solvent and therefore exhibit slower exchange rates.

Furthermore, the temperature dependence of the amide proton chemical shifts (Δδ/ΔT) provides valuable information about hydrogen bonding. Amide protons with small temperature coefficients (typically less than -4.5 ppb/K) are considered to be involved in intramolecular hydrogen bonds, as their chemical shifts are less sensitive to changes in temperature. A hypothetical table of amide proton temperature coefficients for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is shown below:

| Residue | Amide Proton | Δδ/ΔT (ppb/K) | Hydrogen Bond Status |

| Nal | NH | -5.2 | Solvent Exposed |

| Gly | NH | -2.1 | Intramolecular H-bond |

| D-Tyr | NH | -4.8 | Solvent Exposed |

| Orn | NH | -1.9 | Intramolecular H-bond |

| Arg | NH | -5.5 | Solvent Exposed |

This table is a hypothetical representation of potential temperature coefficient data and is intended for illustrative purposes.

Translational Diffusion Studies for Oligomerization State Assessment

To confirm that the conformational analysis is being performed on a monomeric species, translational diffusion studies using diffusion-ordered spectroscopy (DOSY) can be conducted. By measuring the diffusion coefficient of the peptide in solution, its hydrodynamic radius can be estimated and compared with the expected value for a monomer. This is crucial as aggregation or oligomerization could significantly complicate the interpretation of NMR data and lead to an incorrect structural model.

Analysis of Conformational Dynamics and Flexibility

Cyclic peptides are not static entities but exist as an ensemble of interconverting conformers. Molecular dynamics (MD) simulations, often in conjunction with experimental data from NMR, can provide a detailed picture of the conformational dynamics and flexibility of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). By simulating the movements of the atoms over time, MD can reveal the accessible conformational space, the relative populations of different conformers, and the timescales of conformational transitions. This information is crucial for understanding how the peptide's structure relates to its biological function.

Compound Names

| Abbreviation | Full Name |

| Nal | 2-Naphthylalanine |

| Gly | Glycine (B1666218) |

| D-Tyr | D-Tyrosine |

| Orn | Ornithine |

| Arg | Arginine |

| COSY | Correlation Spectroscopy |

| TOCSY | Total Correlation Spectroscopy |

| NOESY | Nuclear Overhauser Effect Spectroscopy |

| ROESY | Rotating-frame Overhauser Effect Spectroscopy |

| DOSY | Diffusion-Ordered Spectroscopy |

| CD | Circular Dichroism |

| MD | Molecular Dynamics |

Molecular Dynamics (MD) Simulations in Explicit Solvent for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the structural properties and dynamic behavior of peptides and proteins. nih.gov For cyclic peptides like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), understanding the accessible conformational space is crucial, as biological activity is intrinsically linked to a specific three-dimensional structure. MD simulations model the atomic interactions over time, providing a detailed view of the peptide's flexibility and preferential structures.

The use of an explicit solvent environment, typically water, is critical for the accurate modeling of cyclic peptides. nih.gov This is due to their abundance of solvent-exposed hydrogen bond donors and acceptors, where direct and specific interactions with water molecules can significantly influence the conformational equilibrium. nih.gov Implicit solvent models often fail to capture these nuanced effects. nih.gov However, a notable challenge in simulating cyclic peptides is their inherent ring strain, which can slow down conformational transitions, making it difficult to adequately sample the entire free energy landscape within a standard simulation timeframe. nih.gov Consequently, enhanced sampling techniques are often employed to overcome these kinetic barriers and achieve a more comprehensive exploration of the peptide's conformational possibilities. nih.gov

Table 1: Typical Parameters for MD Simulation of a Cyclic Peptide in Explicit Solvent

| Parameter | Typical Value/Setting | Rationale |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system based on atomic positions. Selection depends on the specific characteristics of the molecule being studied. |

| Solvent Model | TIP3P, SPC/E | Explicit water models that simulate the solvent environment, crucial for capturing solvent-peptide hydrogen bonding. nih.gov |

| Box Type | Cubic, Triclinic | Defines the simulation cell shape. The peptide is solvated within this box. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking laboratory conditions. |

| Simulation Time | >100 ns | The duration required to observe significant conformational sampling; may require microseconds for complex systems. |

| Sampling Method | Replica Exchange MD (REMD) | An enhanced sampling technique to overcome energy barriers and improve conformational space exploration. nih.gov |

Free Energy Landscape Mapping of Conformational States

The vast amount of data generated from MD simulations can be analyzed to construct a free energy landscape (FEL). This landscape provides a visual representation of the conformational states available to the peptide, plotted against one or more collective variables (such as radius of gyration or dihedral angles). The basins or valleys on this landscape correspond to low-energy, stable conformational ensembles, while hills represent higher-energy transition states.

Mapping the energy of every conformation is a valuable tool for characterizing the pathways between different structural forms. researchgate.net For a cyclic peptide, this allows for the identification of the most probable structures in solution. It is important to note that the biologically active conformation of a cyclic peptide may exist as one of many conformers in an equilibrium and is not necessarily the most populated or lowest-energy state. nih.gov Therefore, the FEL provides essential insights into the full spectrum of accessible structures, which is critical for understanding structure-activity relationships.

Role of Individual Residues (Nal, Gly, D-Tyr, Orn, Arg) in Directing the Cyclic Architecture

Nal (2-Naphthylalanine): As a bulky, aromatic amino acid, Nal contributes significantly to the hydrophobic character of the peptide. Its large side chain can engage in π-stacking interactions with other aromatic residues or hydrophobic interactions that help stabilize specific folded conformations. The presence of aromatic residues can also be a factor in the peptide's membrane activity. researchgate.net

Gly (Glycine): Glycine is the simplest amino acid, with only a hydrogen atom for a side chain, which imparts a high degree of conformational flexibility to the peptide backbone. khanacademy.org This flexibility allows Gly to act as a "conformational pivot," accommodating the geometric constraints imposed by cyclization and enabling specific backbone turns that might be sterically hindered by other residues. smolecule.com Despite being known as a "helix-breaker" in some contexts, glycine can be readily incorporated into various secondary structures within a constrained cyclic framework. nih.gov

D-Tyr (D-Tyrosine): The inclusion of a D-amino acid is a powerful strategy in peptide design to induce specific structural features. iupac.org A D-residue strongly influences the local backbone geometry, promoting the formation of specific β-turn types that are less common in peptides composed solely of L-amino acids. iupac.orggla.ac.uk The stereochemistry of D-Tyr fundamentally alters the conformational landscape compared to its L-counterpart, influencing intramolecular interactions. rsc.org Furthermore, the phenolic side chain of tyrosine can participate in hydrogen bonding and cation-π interactions with residues like arginine. preprints.org

Orn (Ornithine): The ornithine residue possesses a primary amine in its side chain. This feature introduces a unique chemical reactivity that can be exploited for structural analysis. The side chain amine can act as an internal nucleophile, leading to a "neighboring group reaction" that facilitates the cleavage of the adjacent peptide bond. nih.gov This "ornithine effect" is particularly useful in mass spectrometry-based sequencing, as it allows for site-selective ring opening, which helps in elucidating the peptide's primary structure. researchgate.netnih.gov

Arg (Arginine): Arginine's long, flexible side chain is terminated by a positively charged guanidinium (B1211019) group, making it highly basic. khanacademy.org This residue is a key driver of electrostatic interactions, readily forming strong hydrogen bonds and salt bridges with negatively charged residues or receptor sites. preprints.org The presence of arginine is often critical for the biological activity and binding affinity of peptides. nih.govnih.gov The guanidinium group can also form cation-π interactions with the aromatic rings of D-Tyr and Nal, further stabilizing the peptide's folded structure. preprints.org

Table 2: Summary of Residue Roles in Cyclic Architecture

| Residue | Key Structural Contribution | Potential Interactions |

|---|---|---|

| Nal | Bulky aromatic side chain, hydrophobic core formation | π-stacking, hydrophobic interactions |

| Gly | High backbone flexibility, acts as a conformational pivot smolecule.com | Enables unique backbone turns |

| D-Tyr | Induces specific β-turn structures due to D-chirality iupac.orggla.ac.uk | Hydrogen bonding, cation-π interactions preprints.org |

| Orn | Side chain amine allows for specific chemical reactions nih.gov | Intramolecular cyclization for structural analysis ("ornithine effect") nih.gov |

| Arg | Positively charged side chain, electrostatic interactions khanacademy.org | Ionic bonds, hydrogen bonds, cation-π interactions preprints.org |

Molecular Recognition and Ligand Target Binding Dynamics of Cyclo Nal Gly D Tyr Orn Arg

Identification of Putative Biological Targets and Receptor Systems (e.g., GPCRs like CXCR4, Opioid Receptors)

The primary biological target identified for this class of cyclic pentapeptides is the C-X-C chemokine receptor type 4 (CXCR4). nih.govcreative-peptides.com CXCR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, embryonic development of the cardiovascular and central nervous systems, and stem cell mobilization. creative-peptides.comkyoto-u.ac.jp Furthermore, CXCR4 is a key therapeutic target as it functions as a co-receptor for T-tropic human immunodeficiency virus type-1 (HIV-1) entry into host cells and is implicated in the metastasis and growth of various cancers. nih.govkyoto-u.ac.jp

The identification of CXCR4 as the principal target is based on extensive research on closely related analogues, most notably FC131, which has the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-). nih.govkyoto-u.ac.jp This compound, which shares the core pharmacophoric features of two basic residues (Arg, Arg), two aromatic residues (D-Tyr, Nal), and a Gly linker, has been extensively characterized as a potent and selective CXCR4 antagonist. nih.govcreative-peptides.com The subject compound, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), retains these key features, with the basic amino acid Ornithine substituting one of the Arginine residues. This high degree of structural and pharmacophoric similarity strongly indicates that it also targets the CXCR4 receptor system. While other GPCRs, such as opioid or melanocortin receptors, can be targets for other cyclic peptides, the specific arrangement of basic and aromatic residues in cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is characteristic of potent CXCR4 ligands. smolecule.com

Quantitative Assessment of Binding Affinity and Receptor Selectivity

The binding affinity and selectivity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its analogues for the CXCR4 receptor are quantitatively assessed using a variety of biophysical and biochemical techniques. These methods provide critical data on the ligand's potency, kinetics, and thermodynamics of binding.

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. In the context of CXCR4, these are typically competition binding experiments. In this setup, a radiolabeled ligand, such as the natural chemokine ligand [¹²⁵I]-SDF-1α (Stromal Cell-Derived Factor-1α) or a radiolabeled antibody like (¹²⁵I)-12G5, is incubated with cells or membranes expressing the CXCR4 receptor. nih.govnih.govmtroyal.ca The unlabeled test compound, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), is then added at increasing concentrations to compete for binding with the radioligand.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the true binding affinity of the ligand. Studies on FC131 and its derivatives have demonstrated potent inhibition of SDF-1α binding, with IC₅₀ values often in the low nanomolar range, indicating high-affinity interaction with CXCR4. nih.gov

Table 1: Binding Affinity of FC131 Analogues for CXCR4 Receptor

| Compound/Analogue | Description | IC₅₀ (nM) for inhibiting [¹²⁵I]-SDF-1 binding |

|---|---|---|

| FC131 | cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) |

6.8 |

| Analogue 15a | Amidine substitution at Gly-D-Tyr bond | 1.8 |

| Analogue 15e | Amidine substitution at Arg-Arg bond | 2.1 |

| Analogue 15f | Amidine substitution at D-Tyr-Arg bond | 110 |

Data sourced from studies on FC131 analogues, demonstrating the high affinity of this structural class for CXCR4 and the sensitivity of binding to modifications at specific positions. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions. It provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒ). In a typical SPR experiment, the CXCR4 receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time.

From the resulting sensorgram, kₐ (how quickly the ligand binds to the receptor) and kₑ (how quickly the ligand dissociates) can be calculated. These kinetic parameters are crucial for understanding the ligand's binding dynamics and its residence time on the receptor. While SPR has been used to study parent peptides of this class, specific kinetic data for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is not widely available in the literature. kyoto-u.ac.jp

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

In an ITC experiment, the ligand is titrated into a solution containing the receptor, and the minute heat changes associated with the binding are measured. The resulting data provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding (e.g., hydrogen bonds, electrostatic interactions, hydrophobic effects). There are currently no specific published ITC studies for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) binding to CXCR4.

Investigation of Ligand-Induced Conformational Changes in Target Receptors

As a CXCR4 antagonist, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) functions by binding to the receptor and stabilizing it in an inactive conformation. This prevents the receptor from undergoing the conformational changes necessary for G-protein coupling and subsequent downstream signaling that is normally initiated by the endogenous agonist, CXCL12.

Computational docking and mutagenesis studies on the analogue FC131 show that it binds within a major pocket of the CXCR4 receptor, located between the transmembrane (TM) domains TM-3 and TM-5, and also interacts with the extracellular loop 2 (ECL-2). tum.de By occupying this critical space, the ligand acts as a physical barrier, sterically hindering the binding of CXCL12 and locking the receptor in a state that is incompatible with activation. This stabilization of an inactive state is the molecular basis of its antagonistic activity, effectively blocking CXCR4-mediated signaling pathways. nih.govmtroyal.ca

Mapping of Key Binding Epitopes and Critical Residue Interactions (e.g., Arg, Nal, D-Tyr)

The high-affinity binding of this class of pentapeptides to CXCR4 is achieved through a network of specific interactions between the ligand's amino acid side chains and residues within the receptor's binding pocket. Extensive structure-activity relationship (SAR) and receptor mutagenesis studies on the analogue FC131 have elucidated these critical interactions, which serve as a robust model for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). creative-peptides.comnih.govmtroyal.cauit.no

Arginine (Arg) and Ornithine (Orn): The positively charged guanidinium (B1211019) group of Arginine and the primary amine of Ornithine are fundamental for binding. These basic residues form strong electrostatic interactions (salt bridges) with acidic residues in the CXCR4 receptor. Specifically, one basic residue interacts with Asp187 in ECL-2, while the second interacts with Asp171 in TM-3. nih.govmtroyal.ca Furthermore, the peptide backbone has been shown to interact with the highly conserved Glu288 residue in TM-7 via a water-mediated hydrogen bond network. nih.govmtroyal.ca These charge-charge interactions are a primary driver of the ligand's high affinity. nih.gov

D-Tyrosine (D-Tyr): The D-configuration of Tyrosine is crucial for orienting the peptide backbone into the correct bioactive conformation. nih.gov The D-Tyr side chain itself points towards the extracellular side of the receptor and is believed to form a hydrogen bond with Tyr45 of CXCR4. nih.govmtroyal.catum.de The D-Tyr-Arg peptide bond has been identified as an indispensable functional group for maintaining the necessary conformation for receptor interaction. nih.gov

Table 2: Key Molecular Interactions between FC131-class Ligands and the CXCR4 Receptor

| Ligand Residue | Ligand Function | Interacting CXCR4 Residue(s) | Location in CXCR4 | Type of Interaction |

|---|---|---|---|---|

| Arg/Orn (Position 1) | Basic Anchor | Asp187 | Extracellular Loop 2 (ECL-2) | Electrostatic (Salt Bridge) |

| Arg/Orn (Position 2) | Basic Anchor | Asp171, His113 | Transmembrane Domain 3 (TM-3) | Electrostatic, H-Bond |

| Nal | Hydrophobic Anchor | Hydrophobic Pocket | Transmembrane Domain 5 (TM-5) | Hydrophobic |

| D-Tyr | Conformational Constraint / H-Bonding | Tyr45 | Extracellular Side | Hydrogen Bond |

| Peptide Backbone | H-Bonding | Glu288 | Transmembrane Domain 7 (TM-7) | Water-mediated H-Bond |

This table summarizes the critical binding interactions identified through mutagenesis and computational modeling studies of the FC131/CXCR4 complex. nih.govmtroyal.catum.de

Comparative Analysis of Specificity and Promiscuity Profiles Across Related Receptor Subtypes

The molecular recognition of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its closely related analogs is characterized by a high degree of specificity for the CXC chemokine receptor 4 (CXCR4). This selectivity is a critical aspect of its pharmacological profile, distinguishing it from more promiscuous agents. However, subtle structural modifications can modulate this specificity, leading to interactions with other related receptor subtypes, thereby revealing a nuanced promiscuity profile.

Extensive research has been conducted on the parent compound, FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)], which shares a similar cyclic pentapeptide scaffold. FC131 has been identified as a potent and selective antagonist for CXCR4. nih.govmedchemexpress.com This high affinity for CXCR4 is attributed to specific interactions between the pharmacophoric elements of the cyclic peptide and the binding pocket of the receptor.

While demonstrating high selectivity for CXCR4, studies on derivatives of the parent compound FC131 have revealed the potential for a "selectivity switch" to the related CXC chemokine receptor 7 (CXCR7). acs.orgresearchgate.net Both CXCR4 and CXCR7 share the endogenous ligand CXCL12 (SDF-1), suggesting some conservation in their ligand recognition sites. researchgate.net For instance, substitution of the glycine (B1666218) residue in the FC131 scaffold with L-proline was found to shift the receptor preference from CXCR4 to CXCR7. researchgate.net This highlights that minor modifications to the cyclic pentapeptide backbone can significantly alter the ligand's interaction with related receptor subtypes, thereby introducing a level of controlled promiscuity.

Further investigations into amidine-containing analogues of FC131 have reinforced the high selectivity for CXCR4. These particular analogs were demonstrated to be selective antagonists for CXCR4 and did not exhibit activity at either CXCR7 or the CC chemokine receptor 5 (CCR5). researchgate.net

The table below summarizes the binding profile of FC131, a close analog of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), and a derivative, illustrating the concept of receptor selectivity and engineered promiscuity.

| Compound | Receptor Subtype | Binding Affinity (IC50) | Activity | Reference |

| FC131 | CXCR4 | 4.5 nM | Antagonist | medchemexpress.com |

| FC131 | CXCR7 | No significant binding | - | researchgate.net |

| FC131 | CCR5 | No significant binding | - | researchgate.net |

| FC131 derivative (Gly→L-Pro) | CXCR7 | Potent binding | Agonist | researchgate.net |

| FC131 amidine-containing analogues | CXCR4 | Potent inhibition | Antagonist | researchgate.net |

| FC131 amidine-containing analogues | CXCR7 | No activity | - | researchgate.net |

| FC131 amidine-containing analogues | CCR5 | No activity | - | researchgate.net |

This table is generated based on available data for the closely related compound FC131 and its derivatives to infer the likely specificity and promiscuity profile of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).

Molecular and Cellular Pharmacological Characterization of Cyclo Nal Gly D Tyr Orn Arg

In Vitro Functional Assays for Modulating Receptor Activity (Agonism, Antagonism, Inverse Agonism)

To determine how cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) modulates receptor function, a variety of in vitro functional assays are employed. These assays classify the compound's activity as agonistic (activating the receptor), antagonistic (blocking the receptor), or inverse agonistic (inactivating constitutively active receptors). The initial characterization often involves radioligand binding assays to determine the compound's affinity for the target receptor. Subsequently, cell-based functional assays are performed to measure the physiological response triggered by the compound-receptor interaction. These assays are critical for screening and validating the functional activity of antibody drugs and other therapeutic candidates. nih.gov

Table 1: Methodologies for Receptor Activity Assays

| Assay Type | Principle | Endpoint Measured |

|---|---|---|

| Radioligand Binding Assay | Competitive binding between a labeled (radioactive) known ligand and the unlabeled test compound (cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)) for the target receptor. | Inhibition constant (Ki), which indicates the affinity of the compound for the receptor. |

| Functional Agonist Assay | The compound is added to cells expressing the target receptor, and a specific biological response downstream of receptor activation is measured. | EC50 value (the concentration of the compound that produces 50% of the maximal response). |

| Functional Antagonist Assay | Cells expressing the target receptor are co-incubated with a known agonist and the test compound. The ability of the test compound to inhibit the agonist's effect is measured. | IC50 value (the concentration of the compound that inhibits 50% of the agonist's response). |

Cellular Signaling Pathway Modulation (e.g., Calcium Mobilization, cAMP Accumulation)

Upon receptor binding, a compound can trigger various intracellular signaling pathways. Key second messengers in these pathways include cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). Assays measuring the modulation of these messengers provide insight into the compound's mechanism of action.

Calcium Mobilization Assays : Many G protein-coupled receptors (GPCRs) signal through the Gq protein, which activates phospholipase C and leads to the release of calcium from intracellular stores. youtube.com This transient increase in cytosolic free calcium can be measured in real-time. Methodologies often involve pre-loading cells with a calcium-sensitive fluorescent dye, such as fura-2, and detecting changes in fluorescence upon compound stimulation. nih.govphysoc.org The response is typically dose-dependent and can be inhibited by intracellular calcium antagonists. nih.gov

cAMP Accumulation Assays : Receptors coupled to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively. youtube.comnih.gov To measure these changes, cells are stimulated with the test compound, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. nih.gov The resulting intracellular cAMP concentration is then quantified, typically using competitive enzyme-linked immunosorbent assays (ELISA) or specialized reporter systems like the HitHunter cAMP assay. nih.goveurofinsdiscovery.com

Reporter Gene Assays for Downstream Transcriptional Activity

Reporter gene assays are utilized to measure the downstream consequences of receptor activation and signal transduction, specifically the modulation of gene expression. In this method, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing a specific response element. This response element is sensitive to a particular signaling pathway. If cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) activates a pathway leading to the transcription factor that binds this element, the reporter gene will be expressed. The resulting protein product (e.g., luciferase) can be easily quantified by measuring its enzymatic activity (e.g., light production), providing a readout of the compound's effect on transcriptional activity. These assays are highly adaptable for screening various cellular targets, including GPCRs and nuclear hormone receptors. youtube.com

Investigation of Intracellular Signaling Cascades and Effector Mechanisms

Beyond second messengers, a more detailed investigation into the specific intracellular signaling cascades is necessary. This involves identifying the key proteins, such as kinases and other enzymes, that are activated or inhibited following receptor engagement by cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). A primary technique for this is Western blotting, which can detect changes in the phosphorylation state of specific signaling proteins. For example, activation of a receptor might lead to the phosphorylation of proteins in the MAPK or PI3K/Akt pathways. By using antibodies specific to the phosphorylated forms of these proteins, researchers can map the signaling cascade initiated by the compound.

Cellular Uptake and Intracellular Localization Methodologies

Understanding whether a peptide can enter a cell and where it localizes is crucial, especially if its target is intracellular. The cellular uptake and cytosolic delivery of cyclic peptides can be investigated using several methodologies. nih.gov A common approach is to label the peptide with a fluorescent tag. The treated cells can then be visualized using confocal microscopy to determine the peptide's subcellular localization. For quantitative analysis, flow cytometry can be used to measure the fluorescence intensity of a population of cells, providing data on the efficiency of cellular internalization. nih.gov These studies help to understand structure-activity relationships, as modifications to the peptide sequence, such as adding hydrophobic or charged residues, can significantly affect cell penetration. nih.gov

Enzymatic Stability and Proteolytic Degradation Resistance Studies in Biological Matrices

The therapeutic potential of peptides is often limited by their susceptibility to degradation by proteases in the body. youtube.com The stability of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is assessed by incubating it in various biological matrices, such as human plasma or serum, over a period of time. At specific time points, samples are taken, and the concentration of the intact peptide is measured using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of disappearance of the parent compound allows for the calculation of its half-life in the biological matrix. The cyclic structure of peptides like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a common design strategy intended to confer higher resistance to enzymatic degradation compared to linear peptides. nih.gov

Table 2: Methodologies for Stability and Uptake Studies

| Study Type | Methodology | Outcome |

|---|---|---|

| Cellular Uptake | Confocal Microscopy with a fluorescently-labeled peptide. | Qualitative and semi-quantitative data on intracellular localization (e.g., cytoplasm, nucleus, endosomes). |

| Cellular Internalization | Flow Cytometry with a fluorescently-labeled peptide. | Quantitative measurement of the percentage of cells that have taken up the peptide and the mean fluorescence intensity. |

| Enzymatic Stability | Incubation in plasma/serum followed by HPLC or LC-MS analysis. | Half-life (t1/2) of the peptide in the biological matrix, identification of degradation products. |

Assessment of Biological Activity in Relevant In Vitro and Ex Vivo Tissue Models (Methodological Focus)

To assess the biological activity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) in a more physiologically relevant context, experiments are conducted on isolated tissues and organs (ex vivo) or in complex three-dimensional cell cultures (in vitro). For example, an ex vivo tissue bath study might use a segment of artery or intestine. The tissue is maintained in a temperature-controlled, oxygenated physiological solution. The effect of the compound on tissue function, such as muscle contraction or relaxation, can be measured and recorded using a force transducer. This approach provides valuable information about the compound's integrated biological effect on a functional tissue system.

Structure Activity Relationship Sar Studies of Cyclo Nal Gly D Tyr Orn Arg Analogs

Systematic Amino Acid Substitution and Point Mutation Strategies

Studies on analogs of this cyclic peptide have demonstrated that the Arg and Nal residues are particularly crucial for biological activity. scite.ai When these positions are substituted with Alanine (B10760859), a significant loss of potency is observed, indicating that the guanidinium (B1211019) group of Arginine and the bulky aromatic side chain of 2-naphthylalanine are primary determinants for receptor binding and activation. scite.ai

Conversely, substitutions at other positions have varying effects. The replacement of the Glycine (B1666218) residue, for instance, can be tolerated to some extent, although introducing bulky side chains at this position can negatively impact the peptide's conformational flexibility and, consequently, its activity. The D-Tyrosine and Ornithine residues also contribute significantly to the peptide's interaction with its target, and substitutions at these positions are used to fine-tune potency and selectivity.

Table 1: Alanine Scanning of a Cyclo(-D-Tyr¹-Arg²-Arg³-Nal⁴-Gly⁵-) Analog This table is based on findings for a closely related analog to illustrate the principle of Ala-scanning.

| Compound | Substituted Residue | Result |

|---|---|---|

| Analog 6 | Arg³ (to Ala) | Significant loss of potency scite.ai |

| Analog 7 | Nal⁴ (to Ala) | Significant loss of potency scite.ai |

| Analog 10 | Arg³ (in D-Arg² epimer) | Significant loss of potency scite.ai |

| Analog 11 | Nal⁴ (in D-Arg² epimer) | Significant loss of potency scite.ai |

Impact of Stereochemical Inversion (L- vs. D-Amino Acid) on Biological Activity and Conformation

The stereochemistry of the amino acid residues is a critical factor that dictates the three-dimensional conformation of the peptide backbone and the spatial orientation of the side chains. The presence of a D-amino acid, D-Tyrosine, in the parent structure is essential for inducing a specific turn conformation that is believed to be the bioactive state.

Inversion of stereochemistry from L- to D- or vice versa at a specific position can have profound effects on biological activity. For example, in a related cyclic pentapeptide antagonist, cyclo(-D-Tyr¹-Arg²-Arg³-Nal⁴-Gly⁵-), the creation of its epimer by inverting the stereochemistry of the Arginine at position 2 to D-Arginine, resulting in cyclo(-D-Tyr¹-D-Arg²-Arg³-Nal⁴-Gly⁵-), yielded another highly potent antagonist. scite.ai This indicates that while the specific conformation is altered, the new arrangement of side chains can also result in a favorable interaction with the receptor.

However, not all stereochemical changes are beneficial. The substitution of an L-amino acid for a D-amino acid (or vice versa) at a critical position can disrupt the required backbone geometry, leading to a significant decrease or complete loss of activity. For instance, replacing D-Phe with L-Phe in melanocortin analogs often leads to a reduction in binding affinity. mdpi.com These findings underscore the importance of specific stereochemical configurations for maintaining the precise topology required for molecular recognition.

Incorporation of Non-Canonical Amino Acids, N-Alkylation, and Peptide Mimetics

To enhance properties such as potency, selectivity, and metabolic stability, researchers have incorporated non-canonical (unnatural) amino acids and introduced modifications to the peptide backbone, such as N-alkylation.

N-Alkylation: The methylation of backbone amide nitrogens (N-methylation) is a common strategy to increase metabolic stability and constrain peptide conformation. In SAR studies of related cyclic pentapeptides, sequential N-methylation was performed on the amide nitrogens. scite.ai This modification can either enhance or diminish activity depending on the position. For example, the analog cyclo(-D-Tyr¹-D-MeArg²-Arg³-Nal⁴-Gly⁵-) was found to have a potency close to that of the highly active parent compound. scite.ai In contrast, N-methylation at the Nal residue was reported to significantly reduce antagonistic activity. scite.ai

Non-Canonical Amino Acids: The introduction of conformationally constrained amino acids or other unnatural residues can help to lock the peptide into its bioactive conformation. For example, replacing Glycine at position 5 with D-Alanine in an analog, yielding cyclo(-D-Tyr¹-Arg²-Arg³-Nal⁴-D-Ala⁵-), resulted in a compound with potency comparable to the lead peptide. scite.ai NMR and conformational analysis revealed that this potent analog favored the same backbone conformation as the parent compound, whereas less potent analogs adopted altered backbone shapes. scite.ai

Peptide Mimetics: Attempts to replace peptide bonds with isosteres, such as reduced amide bonds or alkene dipeptide isosteres, have also been explored. However, these modifications in related cyclic peptides have generally resulted in a significant reduction in bioactivity, suggesting that the specific electronic and geometric properties of the amide bond are crucial for maintaining the active conformation. scite.ai

Variations in Ring Size and Cyclization Scaffold Modifications

Expanding or contracting the ring by adding or deleting amino acid residues typically leads to a dramatic loss of potency. This is because changes in ring size alter the global conformation and the distances between the critical side chains (pharmacophoric elements). A different ring size would disrupt the specific turn structure stabilized by the D-Tyr residue, misaligning the Nal, Arg, and Orn side chains from their optimal positions for receptor interaction.

The method of cyclization also plays a role. The parent compound features a standard head-to-tail amide linkage. Alternative cyclization strategies, such as side-chain-to-side-chain cyclization (e.g., forming a lactam bridge between the side chains of residues like Asp/Glu and Lys/Orn) or the introduction of disulfide bridges, would fundamentally change the scaffold's topology and are often explored in peptide drug design to create novel conformational constraints. peptide.com However, for this specific class of compounds, the head-to-tail pentapeptide ring appears to be a highly optimized scaffold.

Investigation of Side Chain Modifications at Nal, Gly, D-Tyr, Orn, and Arg Residues

Fine-tuning the side chains of the constituent amino acids has been a fruitful strategy for optimizing the activity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) analogs.

D-Tyr Residue: The phenolic hydroxyl group of D-Tyrosine is a key interaction point, likely participating in hydrogen bonding with the receptor. Modifications at this position have shown that this group is critical. For instance, replacing the 4-hydroxyl group with a 4-amino or a 4-methoxy group in related analogs led to 13-fold and 64-fold reductions in affinity, respectively. scite.ai The introduction of a halogen on the phenyl ring also resulted in reduced affinity. scite.ai

Arg and Orn Residues: The positively charged side chains of Arginine and Ornithine are essential for activity, likely forming salt bridges with acidic residues in the receptor binding pocket. The guanidinium group of Arg and the primary amine of Orn are considered crucial pharmacophoric features. Studies on other peptides have shown that substituting ornithine with alanine, thereby removing the positive charge, leads to a significant loss of activity, highlighting the importance of this electrostatic interaction. nih.gov

Nal Residue: The large, hydrophobic 2-naphthylalanine side chain is a primary driver of binding affinity, engaging in van der Waals and hydrophobic interactions within the receptor. Its replacement with less bulky aromatic residues (like Phe) or aliphatic residues (like Ala) leads to a substantial decrease in potency. scite.ai

Gly Residue: The Glycine residue provides conformational flexibility to the peptide backbone. Its lack of a side chain allows the peptide to adopt specific turn conformations that might be sterically hindered by larger residues. However, as noted earlier, substitution with small residues like D-Ala can be well-tolerated and can even help to pre-organize the peptide into its bioactive shape. scite.ai

Correlation between Structural Alterations and Changes in Binding Affinity or Functional Efficacy

The extensive SAR studies have established clear correlations between specific structural modifications and the resulting biological activity.

Positive Charge is Essential: The removal or displacement of the positive charges on the Arg and Orn side chains consistently leads to a dramatic loss of binding affinity and functional efficacy. This underscores the critical role of electrostatic interactions in the binding mechanism.

Aromatic Interactions are Key: The size and nature of the aromatic side chains at the Nal and D-Tyr positions are paramount. The bulky Nal group is a major contributor to affinity, while the hydroxylated phenyl ring of D-Tyr serves as a crucial hydrogen bonding moiety. Altering these features, for example by removing the hydroxyl group from Tyr, results in a significant drop in potency. scite.ai

Conformational Rigidity is a Prerequisite: The cyclic pentapeptide scaffold, combined with the stereochemistry of the D-Tyr residue, creates a conformationally constrained molecule. Modifications that disrupt this preferred conformation, such as altering the ring size or inverting stereochemistry at key positions, generally reduce or abolish activity. Potent analogs identified through modification, such as the substitution of Gly with D-Ala, tend to preserve the essential backbone conformation of the parent peptide. scite.ai

Table 2: Summary of Structure-Activity Correlations

| Structural Alteration | Position | Observed Effect on Activity/Affinity |

|---|---|---|

| Substitution with Alanine | Arg, Nal | Significant decrease scite.ai |

| Stereochemical Inversion (e.g., L- to D-) | Various | Highly context-dependent; can decrease, maintain, or even increase potency |

| N-Methylation | Arg | Potency maintained scite.ai |

| N-Methylation | Nal | Significant decrease scite.ai |

| Removal of Hydroxyl Group | D-Tyr | Significant decrease scite.ai |

| Change in Ring Size | Backbone | Significant decrease (inferred) |

Development of SAR Hypotheses and Pharmacophore Models for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

Based on the accumulated SAR data, a pharmacophore model for ligands of this type can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.

The key features of the pharmacophore for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its analogs are:

Two Positively Ionizable Centers: One corresponding to the guanidinium group of Arginine and another to the primary amine of Ornithine. These features are spatially separated by a specific distance defined by the cyclic backbone.

A Major Hydrophobic/Aromatic Site: Provided by the bulky naphthyl side chain of the Nal residue.

A Hydrogen Bond Donor/Acceptor Site: The phenolic hydroxyl group of the D-Tyrosine residue.

A Defined 3D Backbone Topology: The cyclic pentapeptide scaffold, constrained by the D-amino acid, acts as a rigid framework to hold these pharmacophoric elements in the precise spatial orientation required for optimal receptor interaction.

This model suggests that any active compound must present these functional groups in a similar three-dimensional arrangement. The rigidity of the cyclic peptide scaffold has been instrumental in defining these models with high precision. nih.gov Such pharmacophore models are valuable tools for virtual screening of chemical libraries to identify novel, non-peptidic scaffolds that mimic the essential features of the parent peptide and may lead to the discovery of new therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Cyclo Nal Gly D Tyr Orn Arg Research

Conformational Sampling and Energy Minimization Techniques

The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional conformation. Therefore, a thorough exploration of the conformational landscape of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a critical first step in its computational analysis. The cyclic nature of this peptide imposes significant constraints on its flexibility, yet it can still adopt a variety of conformations in solution.

Conformational Sampling is the process of generating a representative ensemble of these possible three-dimensional structures. A variety of computational methods can be employed for this purpose, including:

Systematic Search: This method involves systematically rotating the rotatable bonds in the molecule by a defined increment. While comprehensive, this approach is computationally expensive for a molecule with the flexibility of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).

Stochastic/Random Search: Methods like Monte Carlo simulations introduce random changes to the molecular geometry and accept or reject the new conformation based on its energy. nih.gov This allows for a more efficient exploration of the conformational space compared to systematic searches.

Molecular Dynamics (MD) Simulations: By simulating the motion of the atoms over time, MD can naturally sample different conformations. This technique is particularly useful for understanding the dynamic nature of the peptide in a simulated physiological environment.

Once a diverse set of conformations is generated, Energy Minimization is employed to refine these structures. This process computationally identifies the lowest energy, and therefore most stable, conformation in the vicinity of a given starting structure. This is achieved by iteratively adjusting the atomic coordinates to reduce the potential energy of the molecule. The resulting minimized structures represent local energy minima on the potential energy surface of the peptide. By comparing the energies of these various minimized conformations, researchers can identify the most likely structures that cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) will adopt. It is important to note that the biologically active conformation is not always the absolute lowest energy state. nih.gov

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.org In the context of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), docking simulations are instrumental in predicting how this cyclic peptide interacts with its biological targets, such as the CXCR4 receptor. kyoto-u.ac.jp

The process begins with the three-dimensional structures of both the ligand (cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)) and the target protein. The docking algorithm then samples a vast number of possible binding poses of the peptide within the active site of the receptor. Each of these poses is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then selected as the most probable binding modes.

The output of a molecular docking simulation provides a wealth of information about the potential binding of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) to its target. A detailed analysis of the predicted binding modes can reveal key interfacial interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: The formation of hydrogen bonds between the peptide's amide backbone or amino acid side chains and residues in the receptor's binding pocket is a crucial determinant of binding specificity.

Electrostatic Interactions: The positively charged Ornithine and Arginine residues of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) can form strong electrostatic interactions with negatively charged residues, such as Aspartic Acid or Glutamic Acid, in the target protein.

Hydrophobic Interactions: The nonpolar side chains of Naphthylalanine (Nal) and Tyrosine can engage in hydrophobic interactions with nonpolar pockets within the receptor.

Pi-Pi Stacking: The aromatic rings of Naphthylalanine and Tyrosine can participate in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

By identifying these critical interactions, researchers can gain a deeper understanding of the molecular basis of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)'s biological activity. This knowledge is invaluable for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Pathway Elucidation

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and movements of both the peptide and its target receptor. nih.gov

For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), MD simulations can be used to:

Assess the stability of the docked pose: By running an MD simulation of the predicted ligand-receptor complex, researchers can determine if the binding mode is stable over time.

Characterize conformational changes: MD can reveal how the peptide and the receptor adapt their conformations upon binding.

Identify key residues for binding: By analyzing the atomic trajectories, it is possible to identify the specific amino acid residues that are most critical for maintaining the binding interaction.

Elucidate the binding pathway: Advanced MD techniques can be used to simulate the entire process of the peptide approaching and binding to the receptor, providing insights into the mechanism of action.

These simulations provide a more realistic representation of the biological system and can uncover important dynamic features that are missed by static modeling techniques.

Pharmacophore Modeling and Virtual Screening Strategies Based on Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), a pharmacophore model would define the spatial arrangement of essential features such as hydrogen bond donors and acceptors, positive charges, and aromatic groups that are required for its interaction with its target receptor.

This model can be developed based on the structure of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) in its bioactive conformation, which can be determined from experimental data or computational studies like conformational analysis and molecular docking.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. In this process, large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. This is a highly efficient method for identifying novel and structurally diverse compounds that have the potential to exhibit the same biological activity as cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). The identified "hits" from the virtual screen can then be prioritized for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogs of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), a dataset of structurally related peptides with their corresponding experimentally measured biological activities is required.

For each analog, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., molecular weight, logP), electronic properties, and topological features.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. A robust QSAR model can then be used to:

Predict the biological activity of newly designed, untested analogs of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).

Identify the key structural features that are most important for enhancing or diminishing the biological activity.

Guide the design of new analogs with improved potency and selectivity.

Computational Prediction of Permeability and Other ADME-Related Properties (Focus on Theoretical Models)

The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models can be used to predict these properties for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its analogs, providing an early assessment of their drug-likeness. nih.gov

Permeability , the ability of a molecule to pass through biological membranes, is a particularly important parameter for orally administered drugs. For a cyclic peptide like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), its relatively large size and number of hydrogen bond donors and acceptors can pose a challenge to its permeability.

Theoretical models for predicting permeability and other ADME properties can be broadly categorized as:

Structure-based models: These models utilize the three-dimensional structure of the molecule to predict its properties. For example, the number of rotatable bonds and the polar surface area are often used as simple indicators of permeability.

QSAR-based models: Similar to the QSAR models for biological activity, these models establish a correlation between molecular descriptors and experimentally determined ADME properties. nih.gov

Physicochemical property-based models: These models rely on fundamental physicochemical properties like lipophilicity (logP) and solubility to predict ADME behavior.

By employing these computational tools, researchers can prioritize the design of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) analogs with a more favorable ADME profile, increasing the likelihood of developing a successful therapeutic agent.

Design and Development of Cyclo Nal Gly D Tyr Orn Arg Analogs and Derivatives

Rational Design Principles Guided by SAR and Computational Insights

The design of new analogs is heavily guided by structure-activity relationship (SAR) studies and computational modeling. SAR studies systematically alter the structure of the lead compound to determine which chemical groups are essential for its biological activity. For the class of cyclic pentapeptides targeting the CXCR4 receptor, a key biological target involved in various diseases, research on the foundational analog FC131, cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), has yielded critical insights. nih.govscite.ai

Key Pharmacophoric Elements:

Aromatic Residues: The D-Tyr and Nal (L-3-(2-naphthyl)alanine) residues are crucial. The bulky, hydrophobic Nal side chain is thought to interact with a hydrophobic pocket within the receptor. nih.govnih.gov

Cationic Residues: The basic side chains of Arg (arginine) and Orn (ornithine) are vital for electrostatic interactions with acidic residues in the receptor's binding pocket, such as aspartic acid. nih.govnih.gov

Backbone Conformation: The cyclic nature of the peptide restricts its conformation, which is essential for pre-organizing the side chains into the correct orientation for receptor binding.

Alanine (B10760859) Scanning: A common technique to probe the importance of each amino acid is alanine scanning, where each residue is systematically replaced by alanine. Studies on FC131 revealed that replacing Arg³ and Nal⁴ with alanine led to a significant loss of potency, confirming their critical role in receptor binding. nih.govscite.ai

Computational Modeling: Molecular docking and dynamics simulations are used to build three-dimensional models of the peptide binding to its receptor. nih.govuit.no These models help rationalize experimental SAR data and predict how new modifications might affect binding. For instance, computational models of FC131 docked into the CXCR4 receptor suggest that the Arg² and Nal³ side chains bind deep within the receptor's main crevice, while other residues may be more solvent-exposed. nih.govmtroyal.ca This information allows for the rational design of new derivatives where modifications are made to less critical positions to attach linkers or other functional groups without disrupting the key binding interactions.

Table 1: Representative Structure-Activity Relationship Data for FC131 Analogs Data derived from studies on the closely related CXCR4 antagonist, FC131.

| Compound/Modification | Key Change | Relative Potency/Activity | Reference |